6,7-Dihydroneridienone A
Overview
Description
6,7-Dihydroneridienone A is a natural compound isolated from the herbs of Tithonia diversifolia . It belongs to the category of steroids . The compound is a powder in appearance .
Molecular Structure Analysis
The molecular formula of 6,7-Dihydroneridienone A is C21H28O3 . Its IUPAC name is (8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta [a]phenanthren-3-one . The molecular weight of the compound is 328.5 g/mol .Physical And Chemical Properties Analysis
6,7-Dihydroneridienone A is a powder . It has a molecular weight of 328.5 g/mol . The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications
Biosynthesis and Chemotherapy Applications
- Biosynthesis of Tetrahydrofolate : The study of 7,8-Dihydroneopterin aldolase, an enzyme involved in the formation of tetrahydrofolate precursors, reveals its potential as a target for antimicrobial and anti-parasite chemotherapy. The research highlights the role of specific intermediates in the enzymatic process, essential for understanding tetrahydrofolate biosynthesis and its implications in drug development (Illarionova et al., 2002).
Photosynthetic Bacteria and Herbicide Binding
- Reaction Centres in Photosynthetic Bacteria : A study on Rhodopseudomonas viridis reaction centres provides insights into the role of 7,8-dihydro derivatives in photosynthetic bacteria, particularly in how light-induced electron transfer is coupled with proton uptake. This research is pivotal in understanding herbicide interactions with photosynthetic mechanisms, with implications for agricultural and biological research (Lancaster & Michel, 1999).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h6,10,15,17-19,24H,4-5,7-9,11H2,1-3H3/t15-,17-,18-,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDAXWJYRPVTPO-GGLFOPPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993729 | |
Record name | 12-Hydroxypregna-4,16-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80993729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroneridienone A | |
CAS RN |
72959-46-7 | |
Record name | Pregna-4,16-diene-3,20-dione, 12-hydroxy-, (12beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072959467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Hydroxypregna-4,16-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80993729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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